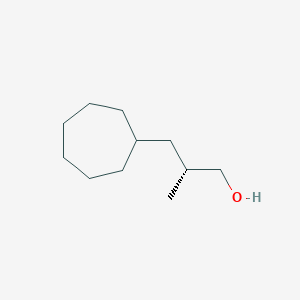![molecular formula C13H13FN4O3S B2653323 N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methyl-1H-pyrazole-5-sulfonamide CAS No. 1825326-13-3](/img/structure/B2653323.png)
N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methyl-1H-pyrazole-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methyl-1H-pyrazole-5-sulfonamide, also known as Compound A, is a novel chemical compound with potential applications in scientific research. It was first synthesized in 2010 by a team of chemists at a pharmaceutical company in Japan. Since then, it has been the subject of several studies exploring its properties and potential uses.
Mécanisme D'action
The mechanism of action of N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methyl-1H-pyrazole-5-sulfonamide A is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in cells. Specifically, it has been shown to inhibit the activity of the proteasome, a complex of proteins that is responsible for degrading and recycling damaged or unwanted proteins in cells. By inhibiting the proteasome, this compound A may prevent the degradation of certain proteins that are important for cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound A vary depending on the type of cell or tissue being studied. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, or programmed cell death. In immune cells, it has been shown to modulate the activity of cytokines and chemokines, which are important signaling molecules involved in immune responses. In neurons, it has been shown to modulate the activity of certain ion channels and receptors, which are important for neuronal signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methyl-1H-pyrazole-5-sulfonamide A in lab experiments is its specificity for the proteasome, which allows researchers to study the effects of proteasome inhibition on cellular processes. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer to cells or animals. Additionally, its potential toxicity and off-target effects must be carefully considered when designing experiments.
Orientations Futures
There are several potential future directions for research on N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methyl-1H-pyrazole-5-sulfonamide A. One area of interest is its potential use as a therapeutic agent for cancer, as it has shown promising results in inhibiting the growth of cancer cells. Another area of interest is its potential use in studying the role of the proteasome in cellular processes, as well as its potential use in studying the mechanisms of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound A and its potential off-target effects.
Méthodes De Synthèse
The synthesis of N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methyl-1H-pyrazole-5-sulfonamide A involves a multi-step process that begins with the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. This intermediate is then reacted with hydrazine hydrate to produce the pyrazole ring. The final step involves the introduction of the sulfonamide group using chlorosulfonic acid. The overall yield of the synthesis is approximately 30%.
Applications De Recherche Scientifique
N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methyl-1H-pyrazole-5-sulfonamide A has shown potential as a tool for scientific research in several areas, including cancer biology, neuroscience, and immunology. In cancer biology, it has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In neuroscience, it has been used to study the role of certain proteins in the brain, and in immunology, it has been shown to modulate the activity of immune cells.
Propriétés
IUPAC Name |
N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-methylpyrazole-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O3S/c1-17-12(6-7-15-17)22(20,21)16-11-8-18(13(11)19)10-4-2-9(14)3-5-10/h2-7,11,16H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNUQNQXKKGQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)S(=O)(=O)NC2CN(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

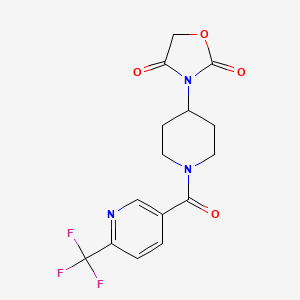
![1-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine](/img/structure/B2653241.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1H-indol-2-yl)methanone](/img/structure/B2653242.png)
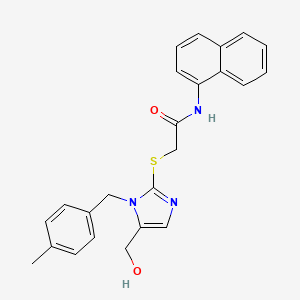

![2,3-Dihydrospiro[indene-1,3'-pyrrolidine] hydrochloride](/img/structure/B2653245.png)
![N-(2,4-difluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2653249.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2653250.png)
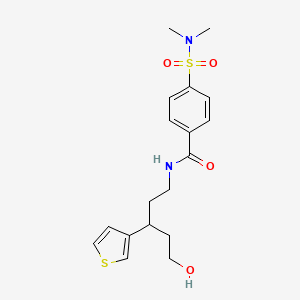
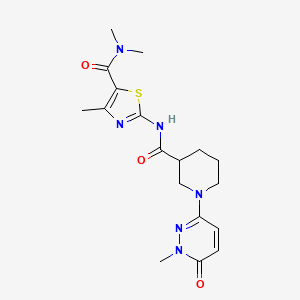
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2653253.png)


